molecular formula C11H16BrN B8645334 3-Bromo-4-hexylpyridine

3-Bromo-4-hexylpyridine

Cat. No.: B8645334
M. Wt: 242.16 g/mol
InChI Key: QSHDOJOMVAUHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-hexylpyridine is a brominated pyridine derivative characterized by a hexyl (C₆H₁₃) substituent at the 4-position and a bromine atom at the 3-position of the pyridine ring. Pyridine derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their electronic and steric properties. Bromine at the 3-position facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling modular derivatization .

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

3-bromo-4-hexylpyridine

InChI

InChI=1S/C11H16BrN/c1-2-3-4-5-6-10-7-8-13-9-11(10)12/h7-9H,2-6H2,1H3

InChI Key

QSHDOJOMVAUHNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=NC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight Key Functional Features
3-Bromo-4-hexylpyridine 3-Br, 4-C₆H₁₃ ~256.18 g/mol High lipophilicity; bromine for cross-coupling
3-Bromo-4-chloropyridine 3-Br, 4-Cl ~192.44 g/mol Smaller substituent; higher polarity
4-Bromo-3-hydroxypyridine 4-Br, 3-OH ~174.00 g/mol Hydrogen bonding via -OH; polar solubility
3-Bromo-4-(4-methoxyphenyl)pyridine 3-Br, 4-(C₆H₄-OCH₃) ~293.15 g/mol Aromatic π-system; moderate lipophilicity
4-Bromo-3-methylpyridine HCl 4-Br, 3-CH₃, HCl salt ~208.49 g/mol Enhanced crystallinity; ionic solubility

Key Observations :

  • Lipophilicity : The hexyl chain in this compound significantly increases lipophilicity compared to smaller substituents (Cl, CH₃) or polar groups (OH). This impacts its solubility and membrane permeability .
  • Reactivity : Bromine at the 3-position enables cross-coupling reactions, similar to other bromopyridines. However, steric hindrance from the hexyl group may reduce reaction rates compared to less bulky derivatives (e.g., 3-Bromo-4-chloropyridine) .

Key Observations :

  • High-yield synthesis (~98%) of this compound is achievable via alkylation with hexyl triflate under mild conditions, contrasting with lower yields (41–75%) for halogen-exchange or multi-step syntheses of analogs .
  • Solid-phase methods (e.g., TBA+Cl− diffusion) are effective for hydroxylated derivatives but require precise stoichiometry .

Key Observations :

  • Bromopyridines generally require precautions against inhalation and dermal exposure. The hexyl chain may reduce volatility compared to smaller analogs (e.g., 3-Bromo-2-chloropyridine), mitigating inhalation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.